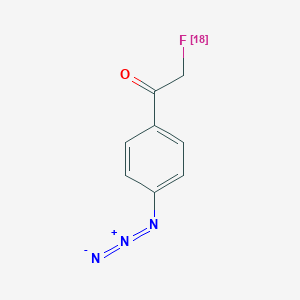

4-Azidophenacyl fluoride

Description

4-Azidophenacyl fluoride (CAS: N/A; molecular formula: C₈H₅FN₃O) is an aryl azide derivative with a fluorinated phenacyl group. These compounds are characterized by their ability to form covalent bonds with proximal biomolecules (e.g., proteins, DNA) upon UV irradiation, making them critical tools for mapping molecular interactions . The fluorine substituent in 4-azidophenacyl fluoride likely influences its reactivity, stability, and application scope compared to brominated or chlorinated analogs.

Propriétés

Numéro CAS |

178273-73-9 |

|---|---|

Formule moléculaire |

C8H6FN3O |

Poids moléculaire |

178.15 g/mol |

Nom IUPAC |

1-(4-azidophenyl)-2-(18F)fluoranylethanone |

InChI |

InChI=1S/C8H6FN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2/i9-1 |

Clé InChI |

QPSZWIXVNALMKA-RVRFMXCPSA-N |

SMILES |

C1=CC(=CC=C1C(=O)CF)N=[N+]=[N-] |

SMILES isomérique |

C1=CC(=CC=C1C(=O)C[18F])N=[N+]=[N-] |

SMILES canonique |

C1=CC(=CC=C1C(=O)CF)N=[N+]=[N-] |

Autres numéros CAS |

178273-73-9 |

Synonymes |

4-azidophenacyl fluoride |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

4-Azidophenacyl Bromide

- Reactivity : Widely used in protein-DNA cross-linking due to the bromide’s superior leaving-group ability. For example, in studies probing HIV-1 reverse transcriptase (RT), 4-azidophenacyl bromide efficiently derivatized cysteine residues without impairing enzymatic activity .

- Applications : Demonstrated in photocrosslinking DNA-protein complexes (e.g., Tax peptide-DNA interactions) and mapping enzyme active sites .

- Limitations : Susceptible to hydrolysis under aqueous conditions; requires careful storage at low temperatures (e.g., −280°C) .

4-Azidophenacyl Fluoride

- Predicted Reactivity : Fluoride’s poor leaving-group ability compared to bromide may reduce its efficiency in nucleophilic substitution reactions. However, the C–F bond’s stability could enhance shelf life and reduce hydrolysis rates.

- Potential Applications: Suited for studies requiring prolonged reagent stability or where minimal background reactivity is critical. No direct evidence exists in the provided materials, but extrapolation from bromide analogs suggests utility in similar biochemical assays under optimized conditions.

Comparison Table: Halogen-Substituted Phenacyl Azides

Comparison with Other Aryl Azides

Cinnoline-4-amine Derivatives (e.g., )

- Photophysical Properties : Designed for fluorogenic applications, with tunable fluorescence quantum yields (QY) for imaging and biosensing.

- Biological Utility : Optimized for specific environments (e.g., membrane-bound targets), unlike phenacyl azides, which are general cross-linkers .

- Key Difference : 4-Azidophenacyl fluoride lacks intrinsic fluorescence, limiting its use in real-time tracking but retaining advantages in covalent bond formation.

Phosphorothioate-Modified DNA Probes (e.g., )

- Specificity: Aryl azides like 4-azidophenacyl bromide enable non-specific cross-linking within a 9-Å radius, ideal for mapping protein-DNA interfaces .

Enzymatic Derivatization Studies

- HIV-1 Reverse Transcriptase (RT) : 4-Azidophenacyl bromide derivatization preserved RT’s DNA polymerase and RNase H activities, confirming minimal structural disruption . Fluoride derivatives may require higher activation energy for analogous reactions, necessitating UV intensity adjustments.

DNA-Protein Cross-linking

- Tax Peptide-DNA Complexes: Bromide-based probes identified critical contact points between Tax peptides and DNA . Fluoride’s lower reactivity could reduce non-specific binding, enhancing target specificity in future studies.

Q & A

Q. Why do studies report conflicting results on the long-term stability of 4-Azidophenacyl fluoride in aqueous solutions?

- Methodological Answer :

- Variable Conditions : Discrepancies arise from differences in pH (acidic vs. neutral), ionic strength, and storage temperature .

- Impurity Effects : Trace metals (e.g., Cu²⁺) accelerate azide decomposition; use ultrapure water and chelators (EDTA) .

- Standardization : Follow IUPAC guidelines for stability testing and report detailed experimental parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.